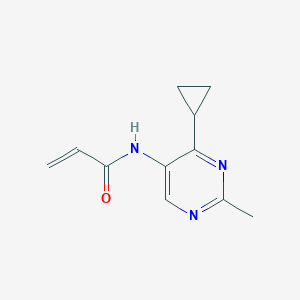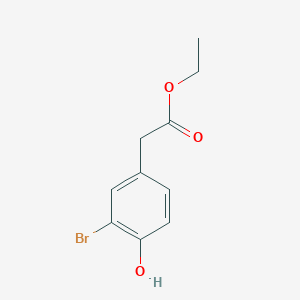
Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxyazetidin-3-yl)-2,2-difluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxyazetidin-3-yl)-2,2-difluoroacetate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a hydroxyazetidine ring, and a difluoroacetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxyazetidin-3-yl)-2,2-difluoroacetate typically involves multiple steps, starting with the preparation of the azetidine ring. The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. The difluoroacetate moiety is then added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxyazetidin-3-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The difluoroacetate moiety can be reduced to a difluoromethyl group.
Substitution: The Boc group can be removed under acidic conditions, and the resulting amine can participate in further substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for Boc deprotection, sodium borohydride for reduction, and various oxidizing agents such as potassium permanganate for oxidation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, while oxidation of the hydroxy group yields a ketone or aldehyde .
科学的研究の応用
Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxyazetidin-3-yl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxyazetidin-3-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets, such as enzymes. The Boc group protects the amine functionality, allowing the compound to interact with enzymes without undergoing premature reactions. Upon deprotection, the free amine can form covalent bonds with enzyme active sites, inhibiting their activity .
類似化合物との比較
Similar Compounds
Sodium 2-(1-(tert-butoxycarbonyl)-3-hydroxyazetidin-3-yl)-2,2-difluoroacetate: shares similarities with other Boc-protected amino compounds, such as Boc-protected amino acids and peptides.
Difluoroacetate derivatives: Compounds with similar difluoroacetate moieties are used in various chemical and biological applications
Uniqueness
The uniqueness of this compound lies in its combination of a Boc-protected azetidine ring and a difluoroacetate group, which provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
特性
IUPAC Name |
sodium;2,2-difluoro-2-[3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO5.Na/c1-8(2,3)18-7(16)13-4-9(17,5-13)10(11,12)6(14)15;/h17H,4-5H2,1-3H3,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBCEYHGUYFZPN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(C(=O)[O-])(F)F)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2NNaO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2652644.png)
![2-ethyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B2652645.png)
![(Z)-ethyl 2-((4-cyanobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2652646.png)
![1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2652649.png)

![N-(2-chloro-4-methylphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2652653.png)
![6-chloro-3-(1-phenylethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2652654.png)
![3-{[3-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2652657.png)
![cobalt(3+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate](/img/structure/B2652658.png)
![4-{4-[(benzyloxy)methyl]piperidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B2652661.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2652662.png)
![5-methyl-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2652663.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2652666.png)
